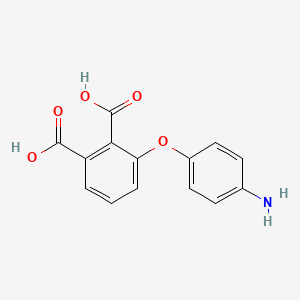
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is an aromatic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. Its structure consists of a benzene ring substituted with an aminophenoxy group and two carboxylic acid groups, making it a versatile building block for synthesizing more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid typically involves the following steps:
Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The intermediate product is esterified with phthalic anhydride to introduce the carboxylic acid groups.
Hydrolysis: Finally, the ester groups are hydrolyzed to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:
Polymer Chemistry: Acts as a monomer that undergoes polycondensation reactions to form high-performance polymers.
Biological Systems: The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid groups can participate in esterification or amidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar structure but lacks the aminophenoxy group.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,3-positions.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,4-positions.
Uniqueness
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of both an aminophenoxy group and two carboxylic acid groups on the benzene ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
91459-85-7 |
|---|---|
Formule moléculaire |
C14H11NO5 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
3-(4-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-8-4-6-9(7-5-8)20-11-3-1-2-10(13(16)17)12(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
Clé InChI |
RDKYOSRDTQCCOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



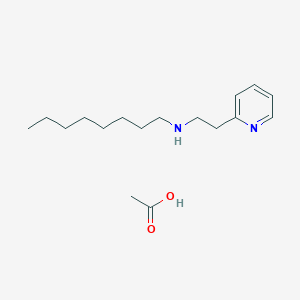
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
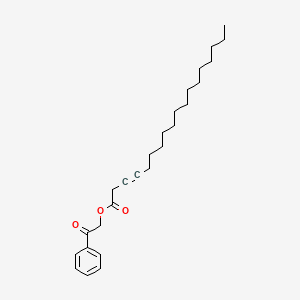
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
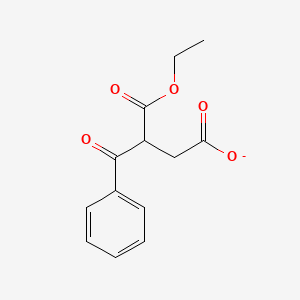
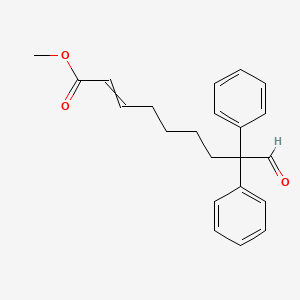
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
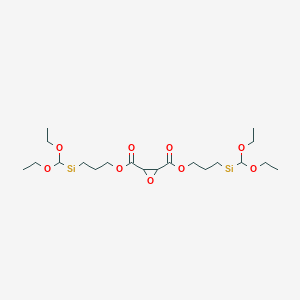
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
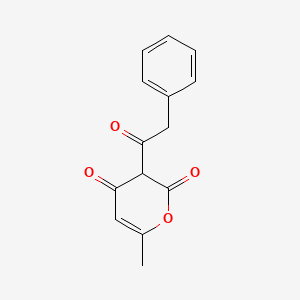
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
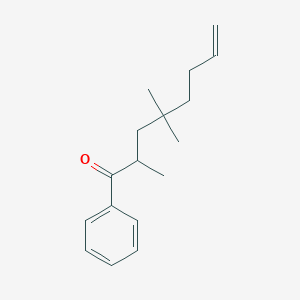
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
